molecular formula C11H8N2O4 B053184 Methyl 6-nitroquinoline-2-carboxylate CAS No. 112089-59-5

Methyl 6-nitroquinoline-2-carboxylate

Cat. No. B053184
M. Wt: 232.19 g/mol
InChI Key: CUJMOCFFAPUMHI-UHFFFAOYSA-N
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Description

“Methyl 6-nitroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 112089-59-5 . It has a molecular weight of 232.2 and its IUPAC name is methyl 6-nitro-2-quinolinecarboxylate .


Synthesis Analysis

The synthesis of “Methyl 6-nitroquinoline-2-carboxylate” involves reacting 6-nitroquinoline-2-carboxylic acid with thionyl chloride in methanol at 25°C for 12 hours .


Molecular Structure Analysis

The Inchi Code of “Methyl 6-nitroquinoline-2-carboxylate” is 1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-nitroquinoline-2-carboxylate” has a molecular weight of 232.2 .

Future Directions

Quinoline motifs, such as in “Methyl 6-nitroquinoline-2-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions in the study of this compound could involve exploring its potential medicinal applications and developing greener and more sustainable chemical processes for its synthesis .

properties

IUPAC Name

methyl 6-nitroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMOCFFAPUMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553929
Record name Methyl 6-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitroquinoline-2-carboxylate

CAS RN

112089-59-5
Record name Methyl 6-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Warpehoski, I Gebhard, RC Kelly… - Journal of medicinal …, 1988 - ACS Publications
The synthesis, physicochemical properties, and biological activities of a series of novel spiro cyclopropyl compounds, modeled on the potent antitumor antibiotic CC-1065 (1), are …
Number of citations: 189 pubs.acs.org

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